molecular formula C30H29N3O4S B11666075 (2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B11666075
M. Wt: 527.6 g/mol
InChI Key: OUKSHCPYIUTBNY-YSMPRRRNSA-N
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Description

(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the acetyl, dimethoxyphenyl, and pyrrol groups through various condensation and substitution reactions. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biology, this compound is investigated for its potential biological activities. Researchers explore its interactions with various biomolecules, such as proteins and nucleic acids, to understand its effects on cellular processes.

Medicine

In medicine, this compound is evaluated for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can be compared to other thiazolo[3,2-a]pyrimidine derivatives, which share a similar core structure but differ in their substituents.
  • Compounds such as 6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one and 6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one are examples of similar compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C30H29N3O4S

Molecular Weight

527.6 g/mol

IUPAC Name

(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C30H29N3O4S/c1-17-14-21(19(3)32(17)22-10-8-7-9-11-22)15-26-29(35)33-28(24-13-12-23(36-5)16-25(24)37-6)27(20(4)34)18(2)31-30(33)38-26/h7-16,28H,1-6H3/b26-15-

InChI Key

OUKSHCPYIUTBNY-YSMPRRRNSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)C)C5=C(C=C(C=C5)OC)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)C)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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